molecular formula C19H30BCl2N3O5 B611150 Taniborbactam dihydrochloride CAS No. 2244235-49-0

Taniborbactam dihydrochloride

Cat. No. B611150
M. Wt: 462.175
InChI Key: CKWIMFZHNCBHIX-DKZBTPFISA-N
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Description

Taniborbactam is an investigational β-lactam and β-lactamase inhibitor combination with activity against Enterobacterales species and Pseudomonas aeruginosa expressing serine- and metallo-β-lactamases . It is being developed for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis .


Physical And Chemical Properties Analysis

Taniborbactam has a molecular weight of 389.25 and a chemical formula of C19H28BN3O5 . It is a small molecule and is currently under investigation in clinical trials .

Safety And Hazards

In clinical trials, adverse events occurred in 35.5% of patients in the cefepime–taniborbactam group, with headache, diarrhea, constipation, hypertension, and nausea being the most frequently reported . The frequency of serious adverse events was similar in the cefepime–taniborbactam group and the meropenem group .

Future Directions

Cefepime-taniborbactam is still an investigational agent. Its development has been partly funded by federal funds from the National Institute of Allergy and Infectious Diseases and the Wellcome Trust, suggesting significant potential in its application . Further studies are warranted to explore the efficacy of cefepime-taniborbactam for empirical initial treatment of Gram-negative bacterial infections in cancer patients with high rates of febrile neutropenia requiring hospitalization .

properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIMFZHNCBHIX-PPJOBQAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BCl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taniborbactam hydrochloride

CAS RN

2244235-49-0
Record name Taniborbactam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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